molecular formula C5H6N2O3S B040535 6-Thiodihydroorotate CAS No. 118438-67-8

6-Thiodihydroorotate

Cat. No.: B040535
CAS No.: 118438-67-8
M. Wt: 174.18 g/mol
InChI Key: MVRPKKZJGHVFOI-REOHCLBHSA-N
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Description

6-Thiodihydroorotate is a sulfur-containing analog of dihydroorotate, a key intermediate in the biosynthesis of pyrimidine nucleotides. This compound is of significant interest due to its potential biological activities and its role as an inhibitor of dihydroorotase, an enzyme involved in pyrimidine metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Thiodihydroorotate typically involves the cyclization of N-carbamoyl L-aspartate in the presence of sulfur. The reaction conditions often include the use of zinc metalloenzymes, which facilitate the reversible interconversion of carbamoyl aspartate and dihydroorotate . The thio analog is synthesized by substituting the oxygen atom in dihydroorotate with a sulfur atom.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar enzymatic processes. The use of bioreactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Thiodihydroorotate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydroorotate.

    Substitution: The sulfur atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroorotate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Thiodihydroorotate has diverse applications in scientific research:

Mechanism of Action

6-Thiodihydroorotate exerts its effects primarily by inhibiting dihydroorotase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. The sulfur atom in this compound interacts with the active site of dihydroorotase, preventing the enzyme from catalyzing the conversion of carbamoyl aspartate to dihydroorotate. This inhibition leads to a decrease in pyrimidine nucleotide levels, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of a sulfur atom, which imparts distinct chemical and biological properties. Its ability to inhibit dihydroorotase more effectively than its oxygen analog makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(4S)-2-oxo-6-sulfanylidene-1,3-diazinane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c8-4(9)2-1-3(11)7-5(10)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRPKKZJGHVFOI-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)NC1=S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)NC1=S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152124
Record name 6-Thiodihydroorotate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118438-67-8
Record name 6-Thiodihydroorotate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118438678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Thiodihydroorotate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-Thiodihydroorotate inhibit dihydroorotase, and what are the downstream effects of this inhibition?

A1: this compound acts as a potent competitive inhibitor of dihydroorotase, an enzyme crucial for de novo pyrimidine biosynthesis. This pathway is responsible for producing pyrimidine nucleotides, essential building blocks for DNA and RNA.

Q2: How does the structure of this compound relate to its activity as a dihydroorotase inhibitor?

A2: The structure of this compound closely resembles that of dihydroorotate, the natural substrate of dihydroorotase. This structural similarity allows this compound to effectively compete with dihydroorotate for binding to the enzyme's active site. []

  1. Christopherson, R. I., & Jones, M. E. (1980). Mercaptan and dicarboxylate inhibitors of hamster dihydroorotase. The Journal of Biological Chemistry, 255(1), 3358–3370.
  2. Rathod, P. K., & Reyes, P. (1996). Cytotoxic effects of inhibitors of de novo pyrimidine biosynthesis upon Plasmodium falciparum. The Journal of Biological Chemistry, 271(31), 18504–18508.

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